![molecular formula C11H19N3O3S B6624207 N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide, commonly known as EPM-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of EPM-01 is not fully understood. However, studies have suggested that it exerts its neuroprotective effects through the inhibition of apoptosis and the modulation of inflammation. EPM-01 has been shown to upregulate the expression of anti-apoptotic genes and downregulate the expression of pro-apoptotic genes. It also modulates the release of pro-inflammatory cytokines, which can contribute to neuroinflammation and neuronal damage.
Biochemical and Physiological Effects
EPM-01 has been shown to have a variety of biochemical and physiological effects. It can improve mitochondrial function, reduce oxidative stress, and inhibit the release of pro-inflammatory cytokines. Additionally, EPM-01 can increase the expression of growth factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using EPM-01 in lab experiments is its neuroprotective properties. It can be used to study the effects of neurodegenerative diseases and traumatic brain injury on neuronal cells. However, one limitation of using EPM-01 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on EPM-01. One area of focus could be the development of novel drug delivery methods that can increase the bioavailability of EPM-01 in the brain. Another area of research could be the investigation of EPM-01's potential as a treatment for other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of EPM-01 and its potential interactions with other drugs.
Métodos De Síntesis
EPM-01 is synthesized through a multistep process that involves the reaction of (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-1-(2-ethylpyrazol-3-yl)propan-1-one with methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure EPM-01.
Aplicaciones Científicas De Investigación
EPM-01 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as a neuroprotective agent. Studies have shown that EPM-01 can protect neurons from damage caused by ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-3-14-10(4-6-12-14)11-9(5-7-17-11)8-13-18(2,15)16/h4,6,9,11,13H,3,5,7-8H2,1-2H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLKEDNIBYAOH-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.